(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.
Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected pyrrolidine.
Alkylation: The Boc-protected pyrrolidine is then alkylated with a pyridin-2-ylmethyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the pyridin-2-ylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, NaH, K2CO3
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyrrolidine or pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring and pyridin-2-ylmethyl group contribute to the compound’s binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(quinolin-2-ylmethyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group influences the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13-/m0/s1 |
InChI Key |
IXIPKNSPXKSQNO-AAEUAGOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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